molecular formula C7H7NO2 B146086 Phenyl carbamate CAS No. 622-46-8

Phenyl carbamate

Cat. No. B146086
Key on ui cas rn: 622-46-8
M. Wt: 137.14 g/mol
InChI Key: BSCCSDNZEIHXOK-UHFFFAOYSA-N
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Patent
US08557821B2

Procedure details

To a solution of 1-[4-(4-amino-thiazol-2-yl)-piperidin-1-yl]-2-(5-methyl-3-trifluoromethyl-pyrazol-1-yl)-ethanone (80 mg, 0.21 mmol) in dichloromethane (5 mL) is added diisopropylethylamine (0.053 mL, 0.25 mmol), and subsequently phenylchloroformate (0.033 mL, 0.21 mmol) at 0° C. After stirring overnight at RT, solvents are evaporated under reduced pressure and the residue is purified by column chromatography on silica gel (ethyl acetate/heptane 7:3) to give 2-{1-[2-(5-methyl-3-trifluoromethyl-pyrazol-1-yl)-acetyl]-piperidin-4-yl}-thiazol-4-yl)-carbamic acid phenyl ester (Compound No. I.g.023, 71 mg, 67%). 1H-NMR (400 MHz, CDCl3): δ=1.57-1.78 (m, 2H), 2.08-2.19 (m, 2H), 2.22 (s, 3H), 2.75-2.81 (m, 1H), 3.05-3.20 (m, 2H), 3.95-3.99 (m, 1H), 4.44-4.52 (m, 1H), 4.83-4.98 (2d, 2H, diastereotopic protons), 6.25 (s, 1H), 7.05-7.20 (m, 3H), 7.29-7.38 (m, 2H), 7.95 (br, 1H). MS: m/z=494 (M+1).
Name
1-[4-(4-amino-thiazol-2-yl)-piperidin-1-yl]-2-(5-methyl-3-trifluoromethyl-pyrazol-1-yl)-ethanone
Quantity
80 mg
Type
reactant
Reaction Step One
Quantity
0.053 mL
Type
reactant
Reaction Step One
Quantity
0.033 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1]C1N=C(C2CCN(C(=O)CN3C(C)=CC(C(F)(F)F)=N3)CC2)SC=1.C(N(C(C)C)CC)(C)C.[C:35]1([O:41][C:42](Cl)=[O:43])[CH:40]=[CH:39][CH:38]=[CH:37][CH:36]=1>ClCCl>[C:35]1([O:41][C:42](=[O:43])[NH2:1])[CH:40]=[CH:39][CH:38]=[CH:37][CH:36]=1

Inputs

Step One
Name
1-[4-(4-amino-thiazol-2-yl)-piperidin-1-yl]-2-(5-methyl-3-trifluoromethyl-pyrazol-1-yl)-ethanone
Quantity
80 mg
Type
reactant
Smiles
NC=1N=C(SC1)C1CCN(CC1)C(CN1N=C(C=C1C)C(F)(F)F)=O
Name
Quantity
0.053 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
0.033 mL
Type
reactant
Smiles
C1(=CC=CC=C1)OC(=O)Cl
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring overnight at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
solvents are evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue is purified by column chromatography on silica gel (ethyl acetate/heptane 7:3)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1(=CC=CC=C1)OC(N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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